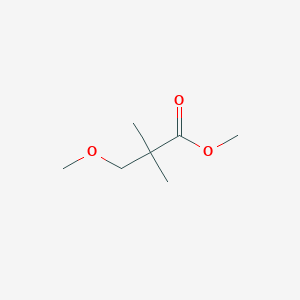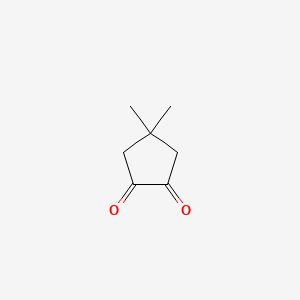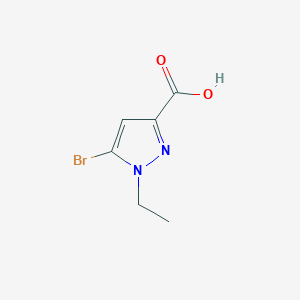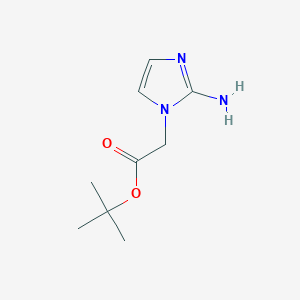![molecular formula C11H8N2OS B6597326 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one CAS No. 123875-23-0](/img/structure/B6597326.png)
9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one
Vue d'ensemble
Description
9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one, also known as 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one, is a cyclic organic compound belonging to the family of diazatricyclic compounds. It is a derivative of the diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one moiety, which is composed of five fused rings and a nitrogen atom. This compound has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one is not yet fully understood. However, studies have shown that this compound is able to interact with various proteins and enzymes, leading to changes in their structure and function. In particular, this compound has been shown to interact with proteins involved in signal transduction pathways, suggesting that it may act as an inhibitor of certain pathways. Additionally, this compound has been shown to interact with proteins involved in DNA replication and transcription, suggesting that it may act as an inhibitor of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one are not yet fully understood. However, studies have shown that this compound is able to interact with various proteins and enzymes, leading to changes in their structure and function. In particular, this compound has been shown to interact with proteins involved in signal transduction pathways, suggesting that it may act as an inhibitor of certain pathways. Additionally, this compound has been shown to interact with proteins involved in DNA replication and transcription, suggesting that it may act as an inhibitor of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one in laboratory experiments include its ability to act as a catalyst in organic synthesis reactions, its ability to act as a ligand in coordination chemistry, and its ability to act as a building block in the synthesis of more complex molecules. Additionally, this compound has been studied for its potential applications in medicinal chemistry, as an inhibitor of enzymes, and as a therapeutic agent in the treatment of various diseases.
The limitations of using 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one in laboratory experiments include the fact that its exact mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, this compound is not widely available commercially and is relatively expensive, making it difficult to obtain in large quantities.
Orientations Futures
For research on 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to develop efficient and cost-effective methods for synthesizing this compound in large quantities. Finally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one can be synthesized using a variety of methods, including the Knoevenagel condensation, the Mukaiyama aldol condensation, and the Wittig reaction. In the Knoevenagel condensation, the starting material is a ketone, which is reacted with an aldehyde in the presence of a base. In the Mukaiyama aldol condensation, the starting material is an aldehyde, which is reacted with an acid chloride in the presence of a base to form the desired product. In the Wittig reaction, an aldehyde is reacted with a phosphonium ylide in the presence of a base to produce the desired product.
Applications De Recherche Scientifique
The potential applications of 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one in the field of scientific research are numerous. This compound has been studied for its ability to act as a catalyst in organic synthesis reactions, as a ligand in coordination chemistry, and as a building block in the synthesis of more complex molecules. Additionally, 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-oneiazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one has been studied for its potential applications in medicinal chemistry, as an inhibitor of enzymes, and as a therapeutic agent in the treatment of various diseases.
Propriétés
IUPAC Name |
2,5-dihydrothiochromeno[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-5H,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDFCDUCLRSDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)NN=C2C3=CC=CC=C3S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245137 | |
| Record name | 2H-[1]Benzothiopyrano[4,3-c]pyridazin-3(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one | |
CAS RN |
123875-23-0 | |
| Record name | 2H-[1]Benzothiopyrano[4,3-c]pyridazin-3(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123875-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-[1]Benzothiopyrano[4,3-c]pyridazin-3(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)
![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)









